2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide
Descripción general
Descripción
2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide, also known as LY2183240, is a small molecule antagonist of the glucagon receptor. It is a potential therapeutic agent for the treatment of type 2 diabetes due to its ability to lower blood glucose levels by blocking the effects of glucagon.
Mecanismo De Acción
2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide works by blocking the effects of glucagon, a hormone that stimulates the liver to produce glucose. By inhibiting the action of glucagon, this compound reduces the amount of glucose produced by the liver, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models and in human clinical trials. Additionally, it has been demonstrated to reduce liver fat accumulation and improve markers of liver function in patients with non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Additionally, its mechanism of action is well understood, allowing for precise investigation of its effects on glucose metabolism. However, this compound also has limitations, as its effects may vary depending on the species being studied and its potential side effects need to be further studied.
Direcciones Futuras
Future research on 2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide should focus on its potential therapeutic use in the treatment of type 2 diabetes and other metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment, as well as its potential side effects. Additionally, investigations into the long-term effects of this compound are necessary to fully understand its safety and efficacy.
Aplicaciones Científicas De Investigación
2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes. It has been shown to lower blood glucose levels in animal models and in human clinical trials. Additionally, this compound has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
2-(2-ethylhexanoylamino)-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-10-14(6-2)17(21)20-16-12-9-8-11-15(16)18(22)19-13(3)4/h8-9,11-14H,5-7,10H2,1-4H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIYIDSTMXCKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.